molecular formula C20H25N3O2 B5981210 2-[3-[2-(3-Methoxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide

2-[3-[2-(3-Methoxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide

Cat. No.: B5981210
M. Wt: 339.4 g/mol
InChI Key: CQUWXDBEYNFQFT-UHFFFAOYSA-N
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Description

2-[3-[2-(3-Methoxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(3-Methoxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxyphenylacetic acid with piperidine to form the corresponding amide. This intermediate is then reacted with 3-chloropyridine-2-carboxylic acid under suitable conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-(3-Methoxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-[2-(3-Methoxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-[2-(3-Hydroxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide
  • 2-[3-[2-(3-Methylphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide

Uniqueness

2-[3-[2-(3-Methoxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[3-[2-(3-methoxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-17-7-2-5-15(13-17)9-10-16-6-4-12-23(14-16)20-18(19(21)24)8-3-11-22-20/h2-3,5,7-8,11,13,16H,4,6,9-10,12,14H2,1H3,(H2,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUWXDBEYNFQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC2CCCN(C2)C3=C(C=CC=N3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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